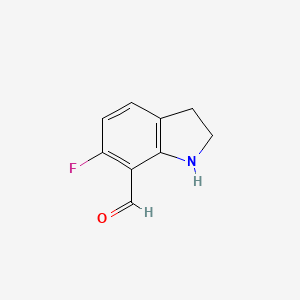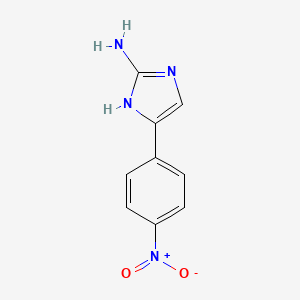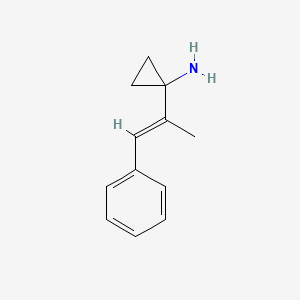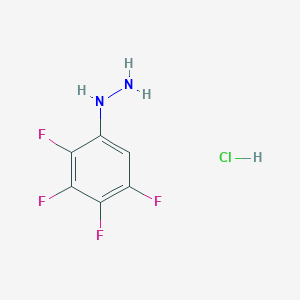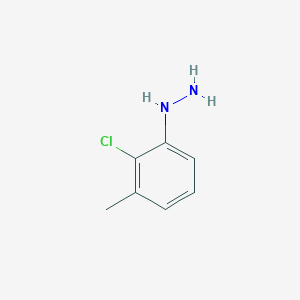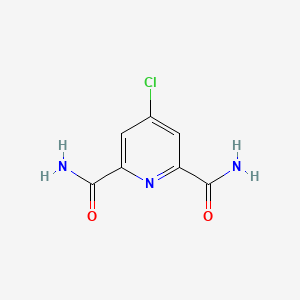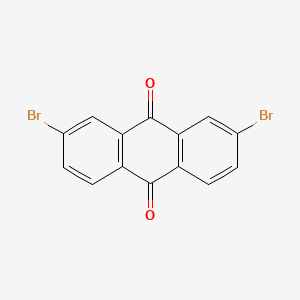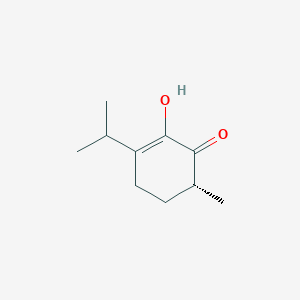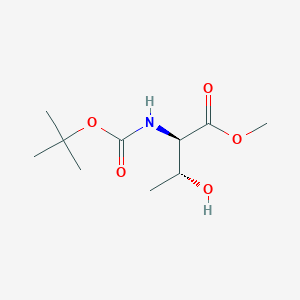
(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate
説明
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is a chemical compound with the molecular formula C12H17NO3S . It has a molecular weight of 255.34 g/mol . The IUPAC name for this compound is (S)-pyrrolidin-3-yl 4-methylbenzenesulfonate hydrochloride .
Synthesis Analysis
While specific synthesis methods for Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester were not found, the compound likely involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester has a molecular weight of 255.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Chemical Transformations
Toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester plays a crucial role in various chemical synthesis processes. For instance, it has been used in the transformation of alkyl esters into substituted furanones and furans. In a study, the methyl and ethyl esters of 4-oxo-3-phenylthioalkanoic acids, when boiled in toluene in the presence of p-toluene sulfonic acid, form substituted 4-phenylthio-2(5H)-furanones (Kulinkovich, Tishchenko, & Romashin, 1988). Additionally, it has been utilized in acid-catalyzed cyclisation methods for pyrrole synthesis, demonstrating its versatility in organic chemistry (Knight & Sharland, 2003).
Catalysis in Esterification
In the field of catalysis, toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester has shown superior performance compared to sulfuric acid in the esterification process. This is evident in the synthesis of isoamyl butyrate, where it achieved a high yield under optimized conditions, highlighting its potential as an effective catalyst in organic synthesis (Yuan, 2003).
Applications in High-Performance Liquid Chromatography
One of the novel applications of this compound is in high-performance liquid chromatography (HPLC) for sensitive determination of free fatty acids. It has been used as a fluorescent labeling reagent for fatty acids, providing high sensitivity and excellent repeatability in HPLC analysis. This application is particularly beneficial in the analysis of complex biological samples (Dong, Liu, & Chen, 2018).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, toluene-4-sulfonic acid 1-methyl-pyrrolidin-3-yl ester is involved in the synthesis of various heterocyclic compounds. It plays a role in the reactions of arylaldehydes and N-sulfonated imines with acetylenedicarboxylate, forming compounds that have potential applications in medicinal chemistry and drug design (Li & Shi, 2003).
特性
IUPAC Name |
(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKYCMLUHXGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


